![molecular formula C17H27ClN2O4 B613015 (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride CAS No. 161234-80-6](/img/structure/B613015.png)
(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride
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Overview
Description
“(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride” is a chemical compound with the CAS Number: 63594-37-6. Its molecular weight is 392.88 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H24N2O4.ClH/c21-18 (19 (23)25-14-16-8-3-1-4-9-16)12-7-13-22-20 (24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2, (H,22,24);1H/t18-;/m0./s1
. This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, density, and solubility are not specified in the available resources .Scientific Research Applications
Chromogenic Protease Substrates
One study outlines the synthesis of a chromogenic amino acid derivative used for the solid-phase peptide synthesis of oligopeptides. These oligopeptides serve as sequence-specific chromogenic substrates for protease assays, notably for detecting HIV-protease activity. The process involves a selective and stereoselective synthesis starting from a related ester compound, highlighting the derivative's importance in biochemical assays for disease-related research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Synthesis of Cryptophycin-24
Another application is in the total synthesis of cryptophycin-24 (Arenastatin A), a potent antitumor agent. The synthesis involves the preparation of a major component of cryptophycins using a sequence that includes the Noyori reduction and Frater alkylation, starting from a related benzyl ester. This demonstrates the compound's utility in creating complex molecules with potential pharmaceutical applications (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).
Asymmetric Synthesis of Cyclopentane Derivatives
Research also includes the asymmetric synthesis of orthogonally functionalized cyclopentane derivatives, showcasing the compound's utility in creating molecules with complex chiral centers. This is crucial for the development of novel organic compounds with potential as building blocks in medicinal chemistry (Garrido, El Hammoumi, Díez, García, & Urones, 2004).
Anticancer Drug Synthesis
Another study focused on the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, with investigations into their cytotoxicity against various human tumor cell lines. This highlights the role of related compounds in synthesizing potential anticancer drugs, contributing to the development of new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHOAVMQNAYLC-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718551 |
Source
|
Record name | tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161234-80-6 |
Source
|
Record name | tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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